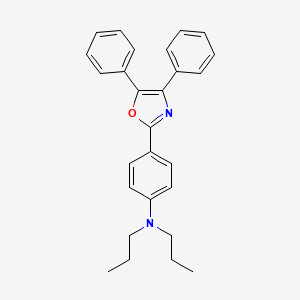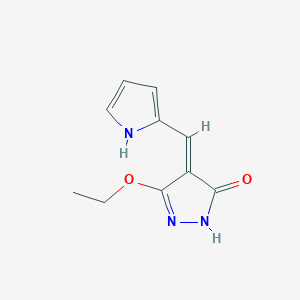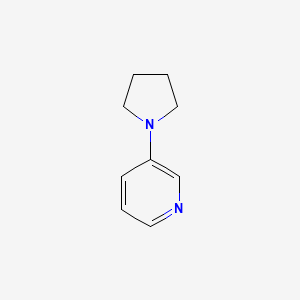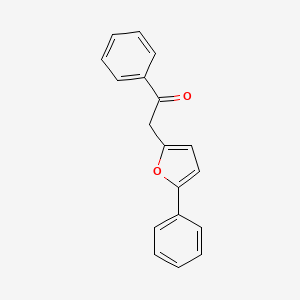
1-Phenyl-2-(5-phenylfuran-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(5-phenylfuran-2-YL)ethanone is an organic compound with the molecular formula C18H14O2. It is a member of the furan family, characterized by the presence of a furan ring, a five-membered aromatic ring with one oxygen atom. This compound is notable for its unique structure, which includes both phenyl and furan groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone typically involves the reaction of 5-phenylfuran-2-carbaldehyde with acetophenone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide. The mixture is usually refluxed for several hours to ensure complete reaction .
The key steps involve the formation of the furan ring and subsequent attachment of the phenyl groups, which can be achieved through various organic synthesis techniques .
Chemical Reactions Analysis
1-Phenyl-2-(5-phenylfuran-2-YL)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-Phenyl-2-(5-phenylfuran-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies are limited.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Its interactions with biological targets are a subject of ongoing investigation.
Mechanism of Action
The mechanism by which 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes and receptors. The furan ring and phenyl groups may facilitate binding to specific sites, influencing biological pathways and processes .
Comparison with Similar Compounds
1-Phenyl-2-(5-phenylfuran-2-YL)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(2-furyl)ethanone: This compound has a similar structure but with a different substitution pattern on the furan ring.
2-Acetylfuran: A simpler furan derivative with a ketone group, used in various chemical syntheses.
Benzofuran derivatives: Compounds containing fused benzene and furan rings, which exhibit different chemical and biological properties.
Properties
CAS No. |
54980-24-4 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-phenyl-2-(5-phenylfuran-2-yl)ethanone |
InChI |
InChI=1S/C18H14O2/c19-17(14-7-3-1-4-8-14)13-16-11-12-18(20-16)15-9-5-2-6-10-15/h1-12H,13H2 |
InChI Key |
BRYLPPDNGVDCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
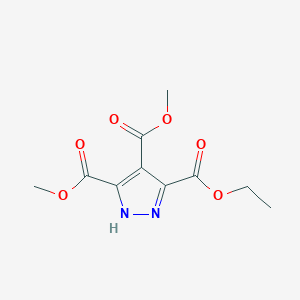
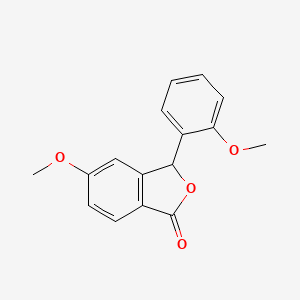
![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
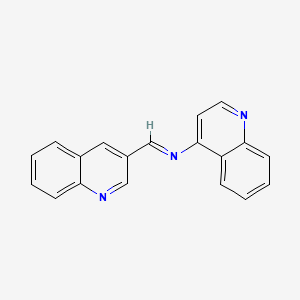
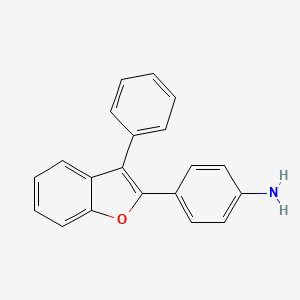
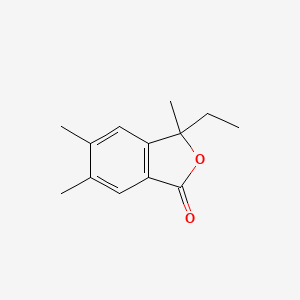

![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
